2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines
Mechanism of Action
Target of Action
The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity chromatography, drug affinity responsive target stability, and computational approaches .
Mode of Action
The compound’s interaction with its targets and any resulting changes are often elucidated through a combination of in vitro studies, in vivo studies, and computational modeling .
Biochemical Pathways
The affected pathways and their downstream effects can be determined through techniques such as metabolomics, which provides a broad picture of the metabolome and insights into complex biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are typically assessed through a combination of in vitro and in vivo studies. These studies help to understand how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of a compound’s action can be studied using a variety of techniques, including transcriptomic profiling, which can provide insights into how the compound affects gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves a multi-step process. One common method includes the oxidative cyclization of α-keto acids and 2-hydrazinopyridines, catalyzed by potassium iodide (KI). This transition-metal-free procedure is highly efficient and environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) and dimethyl sulfoxide (DMSO), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield substituted triazolopyrazines, while reduction and substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its energetic properties and thermal stability.
Pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: These compounds have been studied for their neurotropic activity and potential therapeutic applications.
Uniqueness
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide stands out due to its unique structural features and diverse reactivity
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-15-7-9-16(10-8-15)13-23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)29-17-5-3-2-4-6-17/h7-12,17H,2-6,13-14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDABDUDJLXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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